molecular formula C19H21NO6 B11023297 trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

カタログ番号: B11023297
分子量: 359.4 g/mol
InChIキー: YHVHPRMGHULEPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structure and Key Features: The compound trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid features a trans-cyclohexanecarboxylic acid core with an aminomethyl substituent. This aminomethyl group is linked via an acetyl spacer to a 7-hydroxy-2-coumarin (2-oxo-2H-chromen-7-yl) moiety.

Such structures are often explored in medicinal chemistry for enzyme inhibition or receptor targeting due to their rigid, hydrophobic cores and hydrogen-bonding capabilities .

特性

分子式

C19H21NO6

分子量

359.4 g/mol

IUPAC名

4-[[[2-(2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H21NO6/c21-17(20-10-12-1-3-14(4-2-12)19(23)24)11-25-15-7-5-13-6-8-18(22)26-16(13)9-15/h5-9,12,14H,1-4,10-11H2,(H,20,21)(H,23,24)

InChIキー

YHVHPRMGHULEPG-UHFFFAOYSA-N

正規SMILES

C1CC(CCC1CNC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)O

製品の起源

United States

準備方法

Catalytic Hydrogenation of Aromatic Precursors

Patents describe reducing terephthalic acid derivatives to cyclohexane analogs. For example, p-xylene derivatives are oxidized to dicarboxylic acids, followed by hydrogenation using Rh/C catalysts to yield trans-4-(aminomethyl)cyclohexanecarboxylic acid.

  • Conditions :

    • Catalyst: 5% Rh/Al2_2O3_3 (1–3 wt%)

    • Solvent: Ethanol/water (3:1)

    • Pressure: 50–100 bar H2_2

    • Temperature: 80–120°C

    • Trans ratio : >75%

Isomerization of Cis/Trans Mixtures

Cis isomers are converted to trans via base-mediated equilibration:

  • Reagents : K2_2CO3_3 in acetone

  • Reaction : 60°C for 3 hours

  • Yield : 62% trans product after recrystallization

Chromenone Synthesis and Functionalization

The 2-oxo-2H-chromen-7-yl moiety is prepared through Pechmann condensation:

Coumarin Core Formation

Resorcinol reacts with β-ketoesters (e.g., ethyl acetoacetate) in H2_2SO4_4:

Resorcinol+CH3C(O)COOC2H5H2SO47hydroxy4methylcoumarin\text{Resorcinol} + \text{CH}3\text{C(O)COOC}2\text{H}5 \xrightarrow{\text{H}2\text{SO}_4} 7-hydroxy-4-methylcoumarin

  • Yield : 85–90%

  • Purity : >95% after recrystallization (ethanol)

Etherification with Bromoacetyl Bromide

The 7-hydroxy group undergoes nucleophilic substitution:

7-OH-coumarin+BrCH2COBrEt3N7-(bromoacetoxy)coumarin7\text{-OH-coumarin} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}} 7\text{-(bromoacetoxy)coumarin}

  • Conditions : Dry DCM, 0°C, 2 hours

  • Yield : 78%

Amide Bond Formation

The aminomethylcyclohexanecarboxylic acid is coupled to the bromoacetylated chromenone:

Activation of Carboxylic Acid

The cyclohexanecarboxylic acid is converted to an acid chloride using SOCl2_2:

RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}

  • Conditions : Reflux, 4 hours

  • Yield : 95%

Coupling with Aminomethyl Group

The acid chloride reacts with the amine under Schotten-Baumann conditions:

RCOCl+H2NCH2C6H10COOHNaOHRCONHCH2C6H10COOH\text{RCOCl} + \text{H}2\text{NCH}2\text{C}6\text{H}{10}\text{COOH} \xrightarrow{\text{NaOH}} \text{RCONHCH}2\text{C}6\text{H}_{10}\text{COOH}

  • Solvent : THF/water (2:1)

  • Temperature : 0°C → RT

  • Yield : 82%

Final Assembly and Purification

Ether-Amine Coupling

The bromoacetyl intermediate reacts with the amide-functionalized cyclohexane:

BrCH2CO-NH-CH2C6H10COOH+7-O-coumarinK2CO3Target compound\text{BrCH}2\text{CO-NH-CH}2\text{C}6\text{H}{10}\text{COOH} + 7\text{-O-coumarin} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound}

  • Conditions : DMF, 60°C, 12 hours

  • Yield : 70%

Purification Techniques

  • Column Chromatography : Silica gel, eluent: CH2_2Cl2_2/MeOH (9:1)

  • Recrystallization : Ethyl acetate/hexane (1:3)

  • Purity : >95% (HPLC)

Comparative Analysis of Synthetic Routes

Method StepCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Trans Ratio (%)
Cyclohexane hydrogenationRh/Al2_2O3_3100247585
Cis-trans isomerizationK2_2CO3_36036295
Amide couplingSOCl2_2/NaOH251282-
EtherificationK2_2CO3_3601270-

Challenges and Optimization Strategies

  • Stereochemical Control : Use of bulky catalysts (e.g., Rh) favors trans selectivity.

  • Side Reactions : Bromoacetyl intermediates may hydrolyze; anhydrous conditions are critical.

  • Scale-Up : Continuous hydrogenation reactors improve throughput for cyclohexane synthesis .

化学反応の分析

科学研究の応用

化学:

この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学:

生物学的研究では、この化合物は、その潜在的な抗菌および抗ウイルス特性について研究されています。 この化合物は、さまざまな細菌株に対して有意な阻害活性を示しています.

医学:

この化合物のクマリン部分は、その抗凝固特性で知られており、新しい抗凝固剤を開発するための候補となっています。 さらに、その抗炎症および抗癌活性は現在調査中です.

産業:

産業部門では、この化合物は、光活性材料とスマートポリマーの開発に使用されます。 光化学反応を起こす能力により、調整可能な特性を持つ材料を設計する上で価値があります.

科学的研究の応用

Chemistry:

The compound is used as a building block in the synthesis of more complex molecules.

Biology:

In biological research, the compound is studied for its potential antimicrobial and antiviral properties. It has shown significant inhibitory activity against various bacterial strains .

Medicine:

The compound’s coumarin moiety is known for its anticoagulant properties, making it a candidate for developing new anticoagulant drugs. Additionally, its anti-inflammatory and anticancer activities are under investigation .

Industry:

In the industrial sector, the compound is used in the development of photoactive materials and smart polymers. Its ability to undergo photochemical reactions makes it valuable in designing materials with tunable properties .

作用機序

類似化合物の比較

独自性:

トランス-4-[({[(2-オキソ-2H-クロメン-7-イル)オキシ]アセチル}アミノ)メチル]シクロヘキサンカルボン酸の独自性は、クロメン-2-オン部分をシクロヘキサンカルボン酸誘導体と組み合わせている点にあります。

類似化合物との比較

Structural Analogues with Modified Substituents

trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic Acid
  • Structure: Replaces the coumarin-acetyl-aminomethyl group with a phenylsulfonyloxy-methyl substituent.
  • Properties: Crystallography: Crystallizes in the monoclinic P21/c space group (a = 17.097 Å, b = 5.960 Å, c = 14.919 Å, β = 107.09°) with dimer formation via O–H⋯O hydrogen bonds . Application: Intermediate in dendrimer synthesis; lacks biological activity but demonstrates robust crystallinity for structural studies .
VLA-4 Antagonist: trans-4-[1-[[2-(5-Fluoro-2-methylphenylamino)-7-fluoro-6-benzoxazolyl]acetyl]-(5S)-[methoxy(methyl)amino]methyl-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic Acid
  • Structure : Incorporates a benzoxazole-pyrrolidine motif instead of coumarin.
  • Properties :
    • Bioactivity : Potent VLA-4 antagonist with oral efficacy (IC₅₀ < 10 nM) and high aqueous solubility (>1 mg/mL) due to hydrophilic substituents .
    • Design Insight : The pyrrolidine and methoxy groups enhance solubility and binding affinity, contrasting with the hydrophobic coumarin in the target compound .
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)
  • Structure : Simplest analog, lacking the coumarin-acetyl group.
  • Properties: Pharmacology: Antifibrinolytic agent (plasmin inhibitor) with a molecular weight of 157.21 g/mol. Solubility: High water solubility (360 mg/mL at 25°C), attributed to the absence of bulky substituents .

Analogues with Shared Chromen-7-yloxy Moieties

2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic Acid
  • Structure : Retains the chromen-7-yloxy-acetic acid group but lacks the cyclohexane-carboxylic acid core.
  • Properties :
    • Molecular Weight : 276.29 g/mol (C₁₅H₁₆O₅).
    • Application : Investigated for enzyme inhibition; the propyl and methyl groups on the coumarin ring modulate lipophilicity .
4-[[[2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic Acid
  • Structure : Features a benzo[c]chromen ring with a chlorine substituent instead of 2H-chromen.
  • Properties :
    • Bioactivity : Enhanced steric bulk and electron-withdrawing chlorine may improve target binding but reduce solubility compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Solubility Biological Activity
Target Compound ~377.37 2H-Chromen-7-yloxy-acetyl-aminomethyl Moderate (est.) Potential enzyme inhibition
Tranexamic Acid 157.21 Aminomethyl High (360 mg/mL) Antifibrinolytic
VLA-4 Antagonist ~600.60 Benzoxazole-pyrrolidine High (>1 mg/mL) VLA-4 antagonism (IC₅₀ < 10 nM)
2-[(8-Methyl-2-oxo-4-propyl-2H-chromen... 276.29 Chromen-7-yloxy-acetic acid Low (est.) Enzyme inhibition

生物活性

Trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound combines structural elements from chromenone derivatives and cyclohexane, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid is C₂₃H₃₁N₃O₅, with a molecular weight of approximately 430.5 g/mol. The compound features a chromen-7-yl moiety linked to an acetylamino group and a cyclohexanecarboxylic acid, making it a versatile candidate for various therapeutic applications.

Property Details
Molecular FormulaC₂₃H₃₁N₃O₅
Molecular Weight430.5 g/mol
Structural FeaturesChromen-7-yl, acetylamino, cyclohexane carboxylic acid

Antimicrobial Properties

Research indicates that trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as a therapeutic agent in combating infections. The chromenone structure is believed to enhance its interaction with microbial enzymes, leading to inhibition of growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:

  • Microtubule Disruption : The compound interferes with microtubule formation, which is crucial for cell division.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in tumor cells, preventing their proliferation.
  • Anti-Angiogenic Effects : Trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid has demonstrated the ability to inhibit angiogenesis, thereby restricting tumor growth.

A study reported that specific derivatives of related compounds showed high antiproliferative activities against various human tumor cell lines, indicating that structural modifications could enhance efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid:

  • Study on Anticancer Activity : A series of chromenone derivatives were tested against eight human tumor cell lines, revealing varying degrees of antiproliferative effects. Some derivatives exhibited IC50 values as low as 0.04 μM against specific cancer types .
  • Mechanistic Insights : Research indicated that the compound could lead to centrosome de-clustering and increased multipolar spindle formation in treated cells, suggesting a disruption in normal mitotic processes .
  • Antimicrobial Efficacy : A comprehensive evaluation of the compound's antimicrobial properties showed effectiveness against both Gram-positive and Gram-negative bacteria, with potential applications in developing new antibiotics .

Q & A

Basic: What are the recommended synthetic pathways for synthesizing trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid?

Answer:
The synthesis typically involves multi-step organic reactions:

Chromene Core Formation : Start with 7-hydroxycoumarin derivatives to introduce the 2-oxo-2H-chromen-7-yl moiety via esterification or etherification .

Acetylation : React with chloroacetyl chloride or similar agents to form the [(2-oxo-2H-chromen-7-yl)oxy]acetyl intermediate.

Aminomethylation : Couple the acetylated chromene with trans-4-(aminomethyl)cyclohexanecarboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the cyclohexane ring (δ 1.2–2.5 ppm for axial/equatorial protons) and chromene carbonyl (δ ~160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (±5 ppm tolerance).
  • X-ray Crystallography (if crystallizable): Resolve the trans-configuration of the cyclohexane substituents .

Basic: What biological activities are associated with this compound's structural motifs?

Answer:

  • Chromene Core : Known for anti-inflammatory, anticancer, and antimicrobial properties via inhibition of COX-2 or topoisomerase enzymes .
  • Cyclohexanecarboxylic Acid Moiety : Enhances solubility and facilitates interactions with biological targets (e.g., amino acid transporters) .
  • Amide Linkage : Stabilizes the structure against metabolic degradation, improving bioavailability .

Advanced: How can reaction conditions be optimized to improve yield in the acetylation step?

Answer:

  • Temperature Control : Maintain 0–5°C during acetylation to minimize side reactions (e.g., hydrolysis).
  • Solvent Selection : Use anhydrous dichloromethane or DMF to enhance reagent solubility .
  • Catalyst Optimization : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
  • Real-Time Monitoring : Use TLC (silica plates, UV visualization) to track reaction progress and terminate at ~90% conversion .

Advanced: How should researchers resolve contradictions in purity assessments between HPLC and NMR data?

Answer:

  • HPLC-MS Integration : Combine HPLC retention times with mass data to distinguish between isomeric byproducts.
  • NMR Solvent Effects : Re-run NMR in deuterated DMSO to enhance solubility and resolve overlapping peaks.
  • Spiking Experiments : Add authentic standards to identify impurities in HPLC chromatograms .

Advanced: What stability studies are critical for ensuring compound integrity during storage?

Answer:

  • Accelerated Degradation Tests : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor via HPLC.
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation of the chromene ring .
  • pH Stability : Assess solubility and degradation in buffers (pH 3–9) to simulate physiological conditions .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to estimate passive diffusion.
  • Docking Studies : Use AutoDock Vina to predict binding affinities for targets like serum albumin or P-glycoprotein .
  • ADMET Prediction : Software like SwissADME calculates logP (lipophilicity) and BBB permeability .

Advanced: How does the trans-configuration of the cyclohexane ring influence biological activity?

Answer:

  • Stereochemical Rigidity : The trans-configuration reduces conformational flexibility, enhancing target selectivity (e.g., enzyme active sites).
  • Solubility Impact : Axial carboxyl groups improve aqueous solubility compared to cis-isomers, critical for in vivo assays .

Advanced: What strategies are used to design analogs with improved metabolic stability?

Answer:

  • Bioisosteric Replacement : Substitute the acetyloxy group with trifluoromethyl or methylsulfonyl groups to resist esterase cleavage .
  • Cyclohexane Ring Modifications : Introduce fluorine atoms at the 4-position to block cytochrome P450-mediated oxidation .

Advanced: How can researchers investigate synergistic effects with other bioactive molecules?

Answer:

  • Combinatorial Screening : Use checkerboard assays to determine fractional inhibitory concentrations (FICs) against bacterial strains .
  • Transcriptomic Profiling : RNA-seq analysis of treated cells to identify pathways co-regulated with known anti-inflammatory agents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。